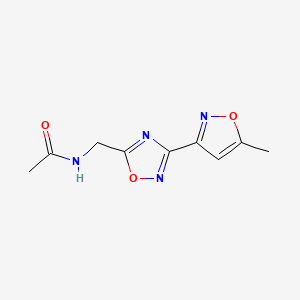

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-3-7(12-15-5)9-11-8(16-13-9)4-10-6(2)14/h3H,4H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKUSRXQJRMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 5-methylisoxazole intermediate, which is then coupled with a 1,2,4-oxadiazole derivative

Preparation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling with 1,2,4-oxadiazole: The 5-methylisoxazole is then reacted with a suitable 1,2,4-oxadiazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Acylation: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole or isoxazole rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or oxadiazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Bases: Triethylamine, pyridine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has shown promising anticancer properties in preliminary studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Lung Adenocarcinoma

A study evaluated the effects of this compound on A549 lung cancer cells:

- IC₅₀ Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3.

This suggests that the compound may serve as a lead for developing new anticancer drugs.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate potential for developing new antimicrobial agents, particularly in response to rising antibiotic resistance.

Neuroprotective Effects

Research indicates that derivatives of this compound may act as antagonists for excitatory amino acid receptors, suggesting neuroprotective applications against excitotoxicity.

Mechanisms of Neuroprotection :

- Receptor Modulation : Inhibition of excitatory neurotransmitter receptors reduces neuronal damage.

- Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to protective effects on neuronal cells.

Synthesis and Production

The synthesis typically involves several steps that can be optimized for higher yields and purity. Understanding the synthetic routes is crucial for scaling up production for research purposes.

Mechanism of Action

The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s uniqueness lies in its 5-methylisoxazole substitution and oxadiazole-acetamide framework. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocycle Diversity: The target compound’s 1,2,4-oxadiazole-isoxazole combination contrasts with benzisoxazole (), triazinone (), and azetidine-containing analogs (). These modifications influence electronic properties and binding interactions.

Substituent Effects :

- Bulky groups like isopropyl (11g) or p-tolyl (12a) reduce solubility but may enhance target affinity through hydrophobic interactions .

- The chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () provides a reactive site for further functionalization, unlike the stable methylisoxazole in the target compound .

Isomerism and Stability :

- Compounds like 11g and 12a exhibit rotational isomerism (evidenced by NMR ratios of 4:1 or 2:1), likely due to restricted rotation around the N–C(O) bond. This property can affect pharmacokinetics and binding kinetics .

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound consists of multiple heterocyclic rings, specifically an isoxazole ring and an oxadiazole ring, which contribute to its chemical properties. The molecular formula is , with a molecular weight of approximately 298.302 g/mol. The compound's structure enhances its potential interactions with biological targets due to the presence of various functional groups that facilitate binding and activity modulation .

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. Preliminary studies suggest that this compound may influence key pathways involved in cancer cell signaling and metabolism. For instance, isoxazole derivatives have been reported to inhibit tumor growth in vitro by interfering with cellular proliferation pathways .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of oxadiazole and isoxazole exhibit moderate to good activity against Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus . These findings suggest that this compound could be further explored for its potential as an antimicrobial agent.

The biological activity of N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's structural diversity allows for various non-covalent interactions including hydrogen bonds and π–π stacking with target molecules. These interactions can modulate the activity of these targets, leading to the observed biological effects .

Synthesis

The synthesis of N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)acetamide typically involves multi-step organic reactions that allow for precise control over the final product's structure. Common synthetic routes may include:

- Formation of the isoxazole ring : Using appropriate precursors and reagents.

- Oxadiazole formation : Through cyclization reactions.

- Final coupling reaction : To attach the acetamide group.

These synthetic strategies enhance the biological activity and applicability of the compound in pharmaceutical research .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)acetamide:

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer activity in vitro against breast cancer cell lines with IC50 values indicating significant inhibition of growth. |

| Study B | Reported antimicrobial efficacy against E. coli with MIC values comparable to standard antibiotics used in clinical settings. |

| Study C | Explored the interaction mechanisms at a molecular level using computational docking studies showing favorable binding affinities to target receptors. |

These findings underscore the potential therapeutic applications of N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol-5-y)methyl)acetamide in treating various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.